

# (R)- vs. (S)-1-Fluoro-2-propylamine: Biological Activity & Application Guide

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## Compound of Interest

Compound Name:	<i>(R)-1-Fluoro-2-propylamine Hydrochloride</i>
CAS No.:	273734-17-1
Cat. No.:	B1449289

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## Executive Summary

1-Fluoro-2-propylamine (CAS: 273734-17-1 for (R)-HCl) is a specialized fluorinated aliphatic amine used primarily as a chiral synthon in the development of advanced therapeutics, including PET radiotracers and neuroprotective agents. Unlike simple amines, the introduction of a fluorine atom at the

-position creates a unique electronic environment that modulates the basicity (pKa) and lipophilicity of the resulting drug molecule.

The biological "activity" of these enantiomers is defined by two distinct contexts:

- Intrinsic Toxicology: As

-fluoroamines, they carry a risk of "lethal synthesis" via metabolism to fluorocitrate, though this is less pronounced than in linear fluoro-amines due to steric branching.

- Pharmacophoric Utility: They serve as bioisosteres for isopropylamine. The (R)- and (S)-enantiomers dictate the 3D topology of the final drug, often acting as a "stereochemical

switch" that turns biological potency on or off (e.g., in microtubule stabilizers or -adrenergic receptor ligands).

## Chemical & Physical Profile

The presence of the electronegative fluorine atom significantly alters the physicochemical properties compared to the non-fluorinated analog (isopropylamine).

Feature	(R)-1-Fluoro-2-propylamine	(S)-1-Fluoro-2-propylamine	Isopropylamine (Reference)
Structure	Chiral (Rectus)	Chiral (Sinister)	Achiral
Molecular Formula			
Basicity (pKa)	~9.0 - 9.5 (Est.)	~9.0 - 9.5 (Est.)	10.63
Lipophilicity	Moderate (C-F bond increases logP)	Moderate	Low
Metabolic Stability	High (C-F bond resists oxidation)	High	Susceptible to CYP450
Primary Application	Synthesis of (R)-configured drugs	Synthesis of (S)-configured drugs	General solvent/reagent

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*Note on pKa: The*

-fluorine exerts a strong electron-withdrawing inductive effect (

), reducing the electron density on the nitrogen. This lowers the pKa by approximately 1-1.5 units compared to isopropylamine, making the amine less protonated at physiological pH—a critical factor for CNS drug penetration.

## Biological Activity & Mechanism of Action[1]

### The "Fluorine Effect" in Drug Design

When incorporated into a drug scaffold (e.g., a kinase inhibitor or GPCR ligand), the 1-fluoro-2-propyl moiety acts through three mechanisms:

- **Metabolic Blockade:** The C-F bond strength (approx. 116 kcal/mol) prevents oxidative deamination or hydroxylation at the methyl group, extending the drug's half-life ( ).
- **Conformational Bias:** The Gauche effect (interaction between F and N lone pairs) can lock the side chain into a specific conformation, reducing the entropic penalty of binding to a receptor.
- **pKa Modulation:** By lowering the pKa, a higher fraction of the drug exists as the neutral free base, facilitating passive transport across the Blood-Brain Barrier (BBB).

### Comparative Biological Fate (Toxicology)

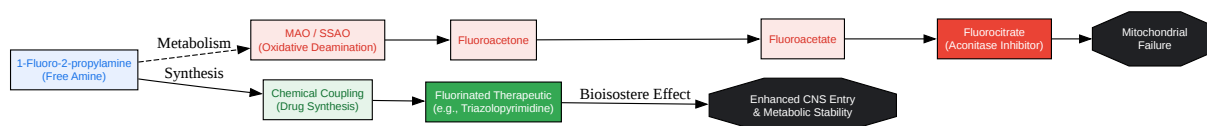
While valuable as building blocks, the free amines possess intrinsic biological risks rooted in the "Lethal Synthesis" pathway, similar to fluoroacetate.

- **Mechanism:**
  - fluoroamines can be oxidatively deaminated by Monoamine Oxidase (MAO) or Semicarbazide-Sensitive Amine Oxidase (SSAO) to form Fluoroacetone.
- **Downstream Toxicity: Fluoroacetone**
  - Fluoroacetate
  - Fluorocitrate. Fluorocitrate inhibits Aconitase, halting the Krebs cycle.
- **Stereoselectivity:**
  - (R)-Enantiomer: Often processed differently by MAO-B due to the chiral constraint of the enzyme's active site. In many amphetamine-like substrates, the (S)-isomer is the preferred

substrate for deamination. Therefore, the (R)-isomer is theoretically more metabolically stable and less prone to generating toxic metabolites immediately.

## Pathway Visualization: Lethal Synthesis vs. Drug Utility

The following diagram illustrates the divergent fates of the molecule depending on whether it is used as a drug fragment or metabolized as a free amine.



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Figure 1: Divergent biological pathways. The free amine poses a toxicity risk via oxidative deamination, whereas the coupled amide/amine moiety in drugs confers metabolic stability.

## Applications in Drug Discovery

### Case Study: Microtubule Stabilizers (Neurodegeneration)

Research into Triazolopyrimidines for treating tauopathies (e.g., Alzheimer's) has identified the 1-fluoro-2-propylamine moiety as a critical pharmacophore.

- The Experiment: Researchers synthesized analogs using (R)- and (S)-1-fluoro-2-propylamine to probe the binding pocket of tubulin.
- The Result: The stereochemistry of the amine tail was essential for correct orientation. The (S)-enantiomer (in specific scaffolds) facilitated a "North" or "South" puckering conformation that maximized

-stacking interactions, whereas the wrong enantiomer caused steric clash and loss of potency (Activity Cliff).

## Case Study: PET Radiotracers ( -Blockers)

In the development of [18F]-labeled Carazolol analogs (beta-blockers for cardiac imaging):

- Role: The 1-fluoro-2-propyl group replaces the isopropyl group of standard beta-blockers.
- Stereochemistry: The  $\alpha$ -adrenergic receptor is highly stereoselective. The (S)-configuration at the hydroxy-amine chain is required for binding. However, the chirality of the N-substituent (the fluoropropyl group) also modulates affinity.
- Synthesis: (R)-1-Fluoro-2-propylamine is used to synthesize the corresponding diastereomer of the tracer to evaluate specific binding vs. non-specific uptake.

## Experimental Protocols

### Protocol: Enantiomeric Purity Analysis

Before biological evaluation, the optical purity of the amine must be verified, as commercial "racemates" will yield inactive drug isomers.

Method: Chiral Derivatization followed by GC/HPLC. Reagents: (S)-N-(Trifluoroacetyl)propyl chloride (TFPC) or Mosher's Acid Chloride.

- Derivatization:
  - Mix 10 mg of 1-Fluoro-2-propylamine HCl with 20 mg of (S)-TFPC in 1 mL DCM.
  - Add 50  $\mu$ L Triethylamine (TEA). Stir for 30 min at RT.
- Analysis:
  - Inject onto an achiral GC-MS column (the diastereomers formed will have different retention times).

- Validation: Distinct peaks for (R,S)-diastereomer and (S,S)-diastereomer should be resolved by >1.0 min.

## Protocol: Synthesis of Chiral Drug Intermediate (Reductive Amination)

This protocol describes coupling the amine to a ketone scaffold (e.g., for a PET tracer precursor).

- Reagents: Ketone substrate (1.0 eq), (R)-1-Fluoro-2-propylamine HCl (1.2 eq), (1.5 eq), DCE (Solvent).
- Procedure:
  - Dissolve ketone in DCE. Add the amine salt and stir for 10 min.
  - Add  
portion-wise over 20 min.
  - Stir at RT for 12-16 hours under  
.
  - Quench: Add saturated  
.  
. Extract with DCM.
- Purification: Silica gel chromatography.[\[1\]](#)[\[2\]](#)
  - Note: The secondary amine product is often more basic; use 1% TEA in the eluent to prevent tailing.

## References

- Synthesis and Biological Evaluation of Triazolopyrimidines: Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry.

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